Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate

Vue d'ensemble

Description

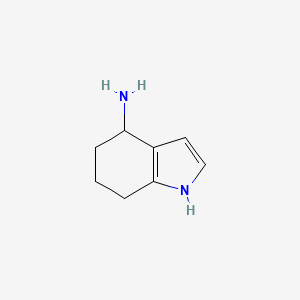

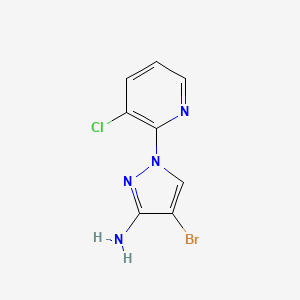

“Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 . It is also known by its chemical name "Benzoic acid, 3-amino-4-(1H-pyrazol-1-yl)-, methyl ester" .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” were not found, related compounds such as (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives have been synthesized and evaluated as BRAFV600E inhibitors .Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” consists of a benzoate group attached to a pyrazole ring, which is further substituted with an amino group .Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate” has a predicted boiling point of 391.3±27.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa is predicted to be 1.19±0.10 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate, focusing on six unique fields:

Antileishmanial and Antimalarial Agents

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate has shown promise in the development of antileishmanial and antimalarial agents. Pyrazole derivatives, including this compound, have been evaluated for their ability to inhibit the growth of Leishmania and Plasmodium species. These compounds have demonstrated significant activity, making them potential candidates for treating neglected tropical diseases .

Anticancer Research

Pyrazole-containing compounds are widely studied for their anticancer properties. Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate can be used as a scaffold for synthesizing new derivatives with potential anticancer activity. These derivatives are tested against various cancer cell lines to evaluate their cytotoxic effects and mechanisms of action, such as inducing apoptosis or inhibiting cell proliferation .

Antioxidant Activity

Research has shown that pyrazole derivatives possess antioxidant properties. Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate can be modified to enhance its radical scavenging activity. These compounds are evaluated using assays like DPPH to determine their effectiveness in neutralizing free radicals, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Agents

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate and its derivatives are explored for their antimicrobial properties. These compounds are tested against various bacterial and fungal strains to assess their potential as new antimicrobial agents. The goal is to develop compounds that can overcome resistance mechanisms and provide effective treatments for infections .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities with potential therapeutic applications. Researchers utilize it to develop new drugs with improved efficacy and safety profiles .

Agrochemical Applications

In the field of agrochemicals, Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is investigated for its potential use in developing new pesticides and herbicides. Its derivatives are tested for their ability to protect crops from pests and diseases, contributing to sustainable agricultural practices .

Mécanisme D'action

Target of Action

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is a compound that has been synthesized for its potential therapeutic properties . .

Mode of Action

It is known that pyrazole derivatives, which include methyl 3-amino-4-(1h-pyrazol-1-yl)benzoate, can form pyrazolium ions . These ions are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate may interact with its targets through electrophilic attack.

Biochemical Pathways

It is known that pyrazole derivatives have a broad range of biological activities , suggesting that Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate could potentially interact with multiple biochemical pathways.

Result of Action

It is known that pyrazole derivatives have a broad range of biological activities , suggesting that Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate could potentially have diverse effects at the molecular and cellular level.

Action Environment

It is known that the chemical properties of pyrazole derivatives can be influenced by environmental conditions , suggesting that the action of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate could potentially be influenced by environmental factors.

Propriétés

IUPAC Name |

methyl 3-amino-4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLBZCZDBBOVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine](/img/structure/B1444915.png)

![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)

![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)

![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)